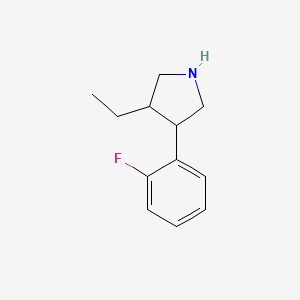

3-Ethyl-4-(2-fluorophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

3-ethyl-4-(2-fluorophenyl)pyrrolidine |

InChI |

InChI=1S/C12H16FN/c1-2-9-7-14-8-11(9)10-5-3-4-6-12(10)13/h3-6,9,11,14H,2,7-8H2,1H3 |

InChI Key |

MZTZWOUDVFFOOU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCC1C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Ethyl 4 2 Fluorophenyl Pyrrolidine

Established Synthetic Pathways to the Pyrrolidine (B122466) Core and Fluorophenyl Analogs

The construction of the 3,4-disubstituted pyrrolidine core, particularly with alkyl and aryl groups, has been a subject of extensive research. These established methods provide a foundational framework for the synthesis of 3-Ethyl-4-(2-fluorophenyl)pyrrolidine and its analogs.

Regiocontrol is crucial in the synthesis of unsymmetrically substituted pyrrolidines. Various strategies have been developed to selectively introduce substituents at the desired positions of the pyrrolidine ring.

One common and effective method for constructing the pyrrolidine framework is the 1,3-dipolar cycloaddition of azomethine ylides with substituted alkenes. The regioselectivity of this reaction is governed by the electronic and steric properties of both the dipole and the dipolarophile. For the synthesis of a 3-alkyl-4-aryl-pyrrolidine, an azomethine ylide can be reacted with an electron-deficient alkene bearing an aryl group. The regiochemistry of the resulting pyrrolidine is influenced by the substituents on both reactants. Multicomponent reactions (MCRs) have emerged as a powerful tool for the one-pot synthesis of complex pyrrolidine derivatives, offering high atom economy and procedural simplicity. researchgate.nettandfonline.com

Another regioselective approach involves the intramolecular cyclization of appropriately functionalized acyclic precursors. For instance, the palladium-catalyzed hydroarylation of pyrrolines can yield 3-aryl pyrrolidines. researchgate.net This method offers a direct route to introduce an aryl group at the 3-position of the pyrrolidine ring. The choice of catalyst and reaction conditions is critical for achieving high regioselectivity.

Furthermore, a highly regioselective method for the synthesis of 3,4-disubstituted 1H-pyrroles has been developed using the ipso-directing property of a trimethylsilyl (B98337) group. While this method yields a pyrrole (B145914), subsequent reduction can provide the corresponding pyrrolidine, demonstrating a pathway to control the substitution pattern. nih.gov

The following table summarizes some regioselective strategies applicable to the synthesis of 3,4-disubstituted pyrrolidines.

| Strategy | Description | Key Features | Potential Application for Target Compound |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a substituted alkene. tandfonline.com | High convergency; stereocenters can be created simultaneously. | Reaction of an azomethine ylide derived from an amino ester with a (2-fluorophenyl)-substituted alkene. |

| Intramolecular Cyclization | Cyclization of an acyclic precursor containing both the nitrogen and the carbon backbone. researchgate.net | Can provide high stereocontrol; regioselectivity is predetermined by the precursor's structure. | Cyclization of a δ-amino alkene bearing the ethyl and 2-fluorophenyl groups at the appropriate positions. |

| Palladium-Catalyzed Hydroarylation | Addition of an aryl group and a hydrogen atom across the double bond of a pyrroline. researchgate.net | Direct introduction of an aryl group at the 3-position. | Hydroarylation of a 3-ethyl-pyrroline with a 2-fluorophenyl halide. |

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Stereoselective methods aim to produce a single desired stereoisomer, which is crucial for understanding structure-activity relationships.

Asymmetric 1,3-dipolar cycloaddition reactions are a cornerstone for the enantioselective synthesis of pyrrolidines. The use of chiral auxiliaries, chiral catalysts, or chiral azomethine ylides allows for the formation of enantiomerically enriched pyrrolidine products. For instance, the reaction of an azomethine ylide with a chiral α,β-unsaturated N-acyloxazolidinone can yield chiral trans-3,4-disubstituted pyrrolidines with high diastereoselectivity. researchgate.net

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective Michael addition of aldehydes or ketones to nitroalkenes, which can then be further elaborated to form highly substituted pyrrolidines. rsc.org Cinchonidine-derived bifunctional amino-squaramide catalysts have been shown to be effective in obtaining highly enantio- and diastereoselective pyrrolidine products. rsc.org

Another approach involves the rearrangement of chiral precursors . For example, the asymmetric synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines has been achieved through the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, affording products with high diastereoselectivities. nih.gov

The table below highlights some stereoselective strategies for obtaining chiral 3,4-disubstituted pyrrolidines.

| Strategy | Description | Stereochemical Control | Example Application |

| Asymmetric 1,3-Dipolar Cycloaddition | Use of chiral components in a [3+2] cycloaddition reaction. researchgate.net | High diastereo- and enantioselectivity. | Reaction of a glycinate-derived azomethine ylide with a chiral Michael acceptor bearing a 2-fluorophenyl group. |

| Organocatalytic Cascade Reactions | A sequence of reactions catalyzed by a small chiral organic molecule. rsc.org | High enantioselectivity through the formation of chiral intermediates. | Michael addition of an enolizable carbonyl compound to a nitroalkene, followed by cyclization. |

| Chiral Precursor Rearrangement | Stereospecific rearrangement of an enantiomerically pure starting material. nih.gov | Transfer of chirality from the starting material to the product. | Rearrangement of a chiral azetidine (B1206935) derivative. |

The optimization of reaction conditions is a critical step in any synthetic route to maximize the yield and selectivity of the desired product. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and reactants' stoichiometry.

For instance, in the synthesis of pyrrolidinone-containing dipeptide analogues, an optimized two-step reductive amination procedure was developed, resulting in high yield and excellent diastereoselectivity. nih.gov In copper-promoted intramolecular aminooxygenation of alkenes for pyrrolidine synthesis, a survey of solvents (DMF, xylenes (B1142099), CF3Ph) and temperatures (120–160 °C) found that xylenes at 130 °C provided the optimal yield. nih.gov

The choice of catalyst is also crucial. In the iridium-catalyzed reductive generation of azomethine ylides for pyrrolidine synthesis, Vaska's complex [IrCl(CO)(PPh3)2] was found to be effective under mild conditions. acs.org The catalyst loading is another parameter that is often optimized to balance reaction efficiency and cost.

The following table presents a hypothetical optimization study for a key step in the synthesis of a 3,4-disubstituted pyrrolidine, based on common optimization parameters.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Pd(OAc)2 | Toluene | 80 | 65 | 70:30 |

| 2 | Pd(OAc)2 | Dioxane | 80 | 75 | 80:20 |

| 3 | Pd(OAc)2 | Dioxane | 100 | 85 | 90:10 |

| 4 | Pd(PPh3)4 | Dioxane | 100 | 82 | 85:15 |

| 5 | Pd(OAc)2 / Xantphos | Dioxane | 100 | 92 | >95:5 |

Novel Synthetic Approaches for this compound and its Analogs

The development of novel synthetic methods is driven by the need for more efficient, selective, and sustainable routes to valuable compounds.

Recent advances in asymmetric synthesis have provided new tools for the enantioselective construction of complex molecules. The development of novel chiral catalysts and catalytic systems continues to push the boundaries of stereocontrol.

For example, organocatalytic asymmetric cascade reactions have been developed for the synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position. rsc.org This demonstrates the potential for creating complex pyrrolidine structures with high levels of stereocontrol in a single operation.

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved via a sequential asymmetric allylic alkylation and ring contraction, representing a novel catalytic enantioselective method for this class of compounds. nih.gov Such innovative strategies could potentially be adapted for the synthesis of 3,4-disubstituted pyrrolidines.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles in the synthesis of pyrrolidines is an area of growing interest.

Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step, reducing waste and improving efficiency. researchgate.nettandfonline.comrsc.org The use of environmentally benign solvents, such as water or ethanol, further enhances the green credentials of these reactions. An efficient, green, and sustainable approach for the synthesis of novel polycyclic pyrrolidine-fused spirooxindole compounds was developed via a one-pot, three-component, domino reaction in an ethanol-water mixture under catalyst-free conditions. rsc.org

The use of catalyst-free conditions or recyclable catalysts is another key aspect of green chemistry. For instance, a catalyst-free Hantzsch MCR in eucalyptol, a green solvent, has been reported for the synthesis of pyridines, which can be precursors to pyrrolidines. mdpi.com

The following table summarizes some green chemistry approaches applicable to pyrrolidine synthesis.

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Benefits |

| Atom Economy | Multicomponent reactions (MCRs). researchgate.nettandfonline.com | High efficiency, reduced waste. |

| Use of Safer Solvents and Auxiliaries | Reactions in water, ethanol, or bio-based solvents like eucalyptol. rsc.orgmdpi.com | Reduced environmental impact, improved safety. |

| Catalysis | Use of organocatalysts, recyclable catalysts, or catalyst-free conditions. rsc.orgrsc.orgmdpi.com | Increased efficiency, reduced waste, lower energy consumption. |

| Design for Energy Efficiency | Reactions at room temperature or under microwave/ultrasound irradiation. tandfonline.com | Reduced energy consumption, faster reaction times. |

Chemical Functionalization and Analog Generation for Structure-Activity Relationship Studies

The pyrrolidine scaffold is a prevalent structural motif in medicinal chemistry, valued for its conformational rigidity and its ability to present substituents in well-defined three-dimensional space. For the specific compound, this compound, its structure offers multiple points for chemical modification to explore the structure-activity relationships (SAR) that govern its biological effects. The generation of analogs through systematic chemical functionalization is a cornerstone of drug discovery, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Strategies for Structural Diversification around the Pyrrolidine Core

Structural diversification of the this compound core can be systematically approached by modifying its three main components: the pyrrolidine nitrogen, the C3-ethyl group, and the C4-(2-fluorophenyl) moiety. Each of these regions can be independently or concurrently altered to probe interactions with biological targets.

N-Functionalization: The secondary amine of the pyrrolidine ring is a primary site for functionalization. A wide array of substituents can be introduced via standard organic reactions such as N-alkylation, N-acylation, N-arylation, and reductive amination. These modifications can significantly impact the compound's polarity, basicity, and ability to form hydrogen bonds, which are critical for target engagement and membrane permeability. For instance, introducing bulky groups can provide steric hindrance or access new binding pockets, while incorporating polar functional groups can enhance solubility.

Modification of the C3 and C4 Substituents: The ethyl group at the C3 position and the 2-fluorophenyl group at the C4 position define the compound's stereochemistry and lipophilicity. Strategies for diversification here include:

Varying the Alkyl Chain at C3: The ethyl group can be replaced with other alkyl or functionalized alkyl chains of varying lengths and sizes (e.g., methyl, propyl, benzyl) to explore the steric and electronic requirements of the binding site.

Altering the Phenyl Ring Substitution: The 2-fluorophenyl group is a key feature. Modifications can involve changing the position of the fluorine atom (e.g., to 3-fluoro or 4-fluoro) or replacing it with other halogens (Cl, Br) or electron-donating/withdrawing groups (e.g., -OCH3, -CF3, -CN). ontosight.ai This allows for a fine-tuning of the electronic properties and potential halogen bonding interactions.

Exploring Stereoisomers: The relative stereochemistry between the C3 and C4 substituents (cis/trans) is crucial. Stereoselective synthesis methods can be employed to generate all possible stereoisomers to determine the optimal spatial arrangement for biological activity. nih.gov

The table below illustrates potential diversification strategies for generating analogs of the parent compound.

| Modification Site | Strategy | Example Reactant/Building Block | Resulting Functional Group |

| Pyrrolidine Nitrogen | N-Alkylation | Benzyl bromide | N-benzyl |

| Pyrrolidine Nitrogen | N-Acylation | Acetyl chloride | N-acetyl |

| Pyrrolidine Nitrogen | N-Sulfonylation | Tosyl chloride | N-tosyl |

| C4-Phenyl Ring | Substitution Change | 4-bromofluorobenzene derivative | 4-(4-bromophenyl) group |

| C3-Alkyl Group | Chain Homologation | (Starting material dependent) | C3-propyl group |

Library Synthesis and Parallel Synthesis Methodologies

To efficiently explore the vast chemical space around the this compound core, library synthesis and parallel synthesis methodologies are employed. These approaches enable the rapid generation of a large number of analogs for high-throughput screening.

Parallel Synthesis: This technique involves the simultaneous synthesis of a library of compounds in a spatially separated manner, often using multi-well plates. For the target scaffold, a common intermediate possessing a reactive site, such as the free pyrrolidine nitrogen, can be prepared on a larger scale. This intermediate is then distributed into the wells of a reaction block and treated with a diverse set of building blocks (e.g., a collection of acid chlorides for acylation or aldehydes for reductive amination). This systematic approach allows for the creation of a focused library where a single position is varied across the plate.

Diversity-Oriented Synthesis (DOS): More complex strategies, such as Diversity-Oriented Synthesis, aim to create libraries with greater structural and stereochemical diversity. This can be achieved through multicomponent reactions where three or more starting materials combine in a single step to form the core pyrrolidine structure with its substituents already in place. ua.es For example, a 1,3-dipolar cycloaddition reaction could be used, where varying the dipolarophile and the dipole precursor leads to a wide range of substituted pyrrolidines. sci-hub.se This method is highly efficient in generating molecular complexity from simple starting materials.

The table below outlines a hypothetical parallel synthesis approach for N-functionalization.

| Well ID | Building Block (R-COCl) | Resulting N-Substituent |

| A1 | Acetyl Chloride | -C(O)CH₃ |

| A2 | Benzoyl Chloride | -C(O)Ph |

| A3 | Cyclohexanecarbonyl chloride | -C(O)Cyclohexyl |

| A4 | 4-Methoxybenzoyl chloride | -C(O)-C₆H₄-OCH₃ |

By employing these synthetic methodologies, researchers can systematically map the SAR of the this compound scaffold, leading to the identification of analogs with optimized biological profiles.

Advanced Analytical Techniques for 3 Ethyl 4 2 Fluorophenyl Pyrrolidine and Its Preclinical Metabolites

Quantitative Bioanalytical Methodologies in Complex Biological Matrices (Non-Human)

The quantitative determination of 3-Ethyl-4-(2-fluorophenyl)pyrrolidine and its metabolites in preclinical species is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and selectivity. jchps.com

Development and Validation of LC-MS/MS Assays for Animal Plasma and Tissue Samples

A robust LC-MS/MS method for the quantification of this compound in animal plasma and tissue homogenates would be developed and validated in accordance with regulatory guidelines. youtube.comcfpie.com The development process involves the optimization of several key parameters.

Sample Preparation: The initial step involves the efficient extraction of the analyte from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are evaluated to minimize matrix effects and maximize recovery. globalresearchonline.net For high-throughput applications, a simple protein precipitation with a solvent like acetonitrile is often preferred.

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically employed for the separation of the parent compound and its metabolites from endogenous matrix components. A C18 column is a common choice, with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode would be utilized for detection. The instrument is set to multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity. Specific precursor-to-product ion transitions are identified for the analyte and a suitable internal standard.

Method Validation: The developed LC-MS/MS assay must undergo rigorous validation to ensure its reliability. youtube.comcfpie.com The validation parameters include selectivity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, linearity, recovery, matrix effect, and stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |

| Recovery | Consistent and reproducible | Mean recovery of 85% |

| Matrix Effect | Normalized IS ratio within acceptable limits | Within 0.85 to 1.15 |

High-Throughput Analytical Platforms for Compound Detection

In the early stages of preclinical development, a large number of samples are often generated from pharmacokinetic and metabolism studies. nih.govtandfonline.com High-throughput analytical platforms are therefore essential to expedite the analysis. These platforms typically involve automated liquid handling systems for sample preparation, which enhances reproducibility and reduces manual error.

Furthermore, advancements in LC-MS/MS technology, such as multiplexing systems that use multiple analytical columns in parallel, can significantly increase sample throughput. researchgate.net The use of ultra-high-pressure liquid chromatography (UHPLC) with sub-2 µm particle columns allows for faster separation times without compromising resolution. tandfonline.com These high-throughput methods are crucial for rapid screening and lead optimization in the drug discovery process.

Chromatographic Separation Techniques for Stereoisomer Purity and Impurity Profiling

The chemical purity of a drug substance is a critical quality attribute. For chiral molecules like this compound, which can exist as multiple stereoisomers, the control of stereoisomeric purity is of utmost importance, as different enantiomers can exhibit distinct pharmacological and toxicological properties. researchgate.netnih.gov Additionally, the identification and quantification of any process-related impurities or degradation products are required by regulatory agencies. rroij.com

Chiral Chromatography for Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used technique for the separation and quantification of enantiomers. csfarmacie.cznih.gov The choice of the CSP is critical and is often determined through screening of various commercially available columns. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds. nih.gov

The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers. The enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers in the chromatogram.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Advanced Techniques for Related Substance Analysis and Impurity Identification

A comprehensive impurity profile is essential to ensure the quality and safety of the drug substance. rroij.combiomedres.us A combination of chromatographic and spectroscopic techniques is typically employed for the detection, identification, and quantification of related substances.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the primary technique for the routine analysis of related substances. tentamus-pharma.co.uk A gradient HPLC method is developed to separate the main compound from all potential impurities. The relative response factors of the impurities are determined to ensure accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): When impurities are detected by HPLC-UV, LC-MS is used for their identification. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the impurities. Tandem mass spectrometry (MS/MS) experiments provide structural information by fragmenting the impurity molecules.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile impurities, GC-MS is a powerful analytical tool. It is particularly useful for the identification of residual solvents from the manufacturing process.

| Potential Impurity | Possible Origin | Analytical Technique |

|---|---|---|

| Starting materials | Incomplete reaction | HPLC-UV, LC-MS |

| Reaction by-products | Side reactions | HPLC-UV, LC-MS, NMR |

| Degradation products | Instability | HPLC-UV, LC-MS |

| Residual solvents | Manufacturing process | GC-MS |

Preclinical Pharmacological and Biological Characterization of 3 Ethyl 4 2 Fluorophenyl Pyrrolidine

In Vitro Target Identification and Receptor Binding/Functional Assays

Receptor Affinity and Selectivity Profiling

No publicly available data from in vitro studies detailing the receptor affinity and selectivity profile of 3-Ethyl-4-(2-fluorophenyl)pyrrolidine were found. Research articles or database entries that would typically characterize the binding constants (e.g., Kᵢ, Kₑ, or IC₅₀ values) of this compound against a panel of biological targets such as G-protein coupled receptors (GPCRs), ion channels, or transporters are not present in the accessible scientific literature.

Ligand-Receptor Interaction Kinetics and Efficacy Assessment

Information regarding the ligand-receptor interaction kinetics, including association (kₒₙ) and dissociation (kₒբբ) rates, for this compound is not available. Furthermore, studies assessing its efficacy, which would classify the compound as an agonist, antagonist, inverse agonist, or allosteric modulator at any specific receptor, have not been published.

Enzyme Modulation and Inhibition Studies

Characterization of Enzyme Activity Perturbation

There is no available research that characterizes the effects of this compound on the activity of specific enzymes.

Determination of Half-Maximal Inhibitory Concentration (IC₅₀) and Inhibition Constants (Kᵢ)

No studies reporting the half-maximal inhibitory concentration (IC₅₀) or inhibition constants (Kᵢ) of this compound for any enzyme targets were identified.

Cellular Pathway Modulation and Signal Transduction Investigations

Investigations into the effects of this compound on cellular pathways and signal transduction mechanisms have not been reported in the available scientific literature. There is no data on how this compound may influence intracellular signaling cascades, second messenger systems, or gene expression.

Analysis of Intracellular Signaling Cascades

No studies were identified that investigated the effects of this compound on intracellular signaling pathways.

Gene Expression and Proteomic Analysis in Preclinical Cell Models

There is no available data on how this compound may alter gene or protein expression in preclinical models.

Phenotypic Screening and Efficacy Studies in Preclinical Disease Models

Efficacy Assessment in Relevant In Vitro Cell-Based Systems

No in vitro studies describing the efficacy of this compound in cell-based assays for any disease are publicly available.

In Vivo Efficacy Studies in Genetically Modified or Induced Animal Models

A search for in vivo studies of this compound in animal models of disease yielded no results.

Elucidation of the Molecular Mechanism of Action

Target Validation through Genetic or Pharmacological Perturbation

Without a known biological target, no studies on target validation for this compound could be found.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Ethyl 4 2 Fluorophenyl Pyrrolidine Analogs

Identification of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling and SAR studies of 3,4-disubstituted pyrrolidine (B122466) analogs have identified several key features essential for their biological activity, particularly as monoamine transporter inhibitors and renin inhibitors. nih.govacs.org The core pharmacophore generally consists of the pyrrolidine ring's basic nitrogen atom and the spatial arrangement of the substituents at the 3 and 4 positions. nih.govresearchgate.net

For monoamine transporter inhibitors, a pharmacophore model was developed that includes a tertiary amine and two phenyl groups. researchgate.net In this context, the key elements are:

The Basic Nitrogen: The pyrrolidine nitrogen is a critical feature, acting as a protonable amine that interacts with target proteins. researchgate.net

The C4-Aryl Group: A phenyl group at the 4-position is a common feature among active compounds. The substitution pattern on this aryl ring significantly influences activity. nih.gov For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position (analogous to the 4-position in the subject compound's class) offered better in vitro potency. nih.gov

The C3-Substituent: The nature and stereochemistry of the substituent at the 3-position are crucial for modulating the potency and selectivity of the compound.

In the context of renin inhibitors, in silico 3D pharmacophore searches identified trans-3,4-disubstituted pyrrolidines as a promising scaffold. acs.orgnovartis.com The central basic amine of the pyrrolidine ring acts as a transition-state surrogate, while the substituents at the C3 and C4 positions occupy key pockets (S1, S2, and S3sp) within the enzyme's active site. acs.orgacs.org The hydrophobic diphenylamine (B1679370) portion of an initial hit compound was positioned in the S1 and S2 pockets, highlighting the importance of hydrophobic groups at these positions for binding. novartis.comacs.org

Optimization Strategies for Potency and Selectivity (Preclinical)

Preclinical optimization of 3,4-disubstituted pyrrolidine analogs has focused on systematically modifying the core structure to enhance potency and selectivity for specific biological targets. These strategies often involve altering the substituents on the aryl ring and exploring different groups at the C3 position.

In the development of antimalarial 4-aryl-N-benzylpyrrolidine-3-carboxamides, SAR exploration revealed that the C4-aryl position is sensitive to substitution patterns. nih.gov While a variety of hydrophobic groups and some heterocycles were tolerated, specific substituents were found to be optimal.

Table 1: Impact of C4-Aryl Ring Substitution on Antimalarial Potency

| Compound ID | C4-Aryl Substituent | IC50 (nM) in P. falciparum 3D7 Assay |

|---|---|---|

| 14 | 4-CF₃ | 130 |

| 17 | 4-CH₃ | 4-fold reduction vs. 14 |

| 18 | 4-Cl | 3-fold reduction vs. 14 |

| 19 | 4-t-butyl | ~130-470 |

| 21 | 4-CF₂CH₃ | ~130-470 |

| 26 | 4-CF₃-3-Cl | 83 |

Data sourced from studies on 4-aryl-N-benzylpyrrolidine-3-carboxamide analogs. nih.gov

Similarly, in a series of S1P4–R agonists, modifications to a phenyl ring attached to a pyrrole (B145914) spacer demonstrated the importance of specific substitutions for activity. An ortho-fluorine substituent (analogous to the 2-fluorophenyl group in the subject compound) was found to be important, as its replacement with chlorine, bromine, or a methyl group led to inactivity. nih.gov Interestingly, a 2,4-difluorophenyl analog was equipotent to the 2-fluorophenyl hit, identifying fluorine as a suitable bioisostere for hydrogen at the 4-position of the phenyl ring. nih.gov

Impact of Stereochemistry on Biological Activity and Target Engagement

Stereochemistry is a critical determinant of biological activity for 3,4-disubstituted pyrrolidine analogs. The relative orientation (cis or trans) of the substituents at the C3 and C4 positions, as well as the absolute configuration (R/S) of these chiral centers, profoundly influences how the molecule fits into its biological target. nih.govnih.gov

For a series of 4-aryl pyrrolidine acetamides developed as antimalarial agents, a clear stereochemical preference was observed. The (-)-enantiomers were consistently 7- to 13-fold more potent than the (+)-enantiomers, indicating a specific stereochemical requirement for target engagement. nih.gov Further studies on related carboxamides identified the (3R,4S) stereochemistry as the preferred configuration for activity. nih.gov

In the development of renin inhibitors, X-ray crystallography revealed that the more potent (3S,4S)-enantiomer of a hit compound adopted an extended conformation that spanned specific pockets within the renin active site. acs.orgnovartis.com This precise spatial arrangement is crucial for effective binding and inhibition. Similarly, for PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation. unipa.it

Exploration of Chemical Space for Lead Optimization

Lead optimization in drug discovery involves exploring the chemical space around a promising scaffold to improve its drug-like properties. spirochem.com For the 3,4-disubstituted pyrrolidine class, this has involved synthesizing and testing a wide array of analogs with diverse substituents.

The goal is to find a balance between potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com For example, in the antimalarial pyrrolidine series, the 4-aryl position was systematically explored with various hydrophobic groups, including trifluoromethyl, t-butyl, and difluoroethyl, as well as disubstituted phenyl rings, to identify optimal substituents for potency. nih.gov

This exploration extends beyond simple substitutions. In the pursuit of inhaled PDE4 inhibitors, extensive structural modifications were made in the solvent-exposed region of the enzyme's binding pocket, leading to the discovery of novel heterocycloalkyl esters of pyrrolidine derivatives with improved properties. nih.gov The exploration of the chemical space allows for the fine-tuning of molecular properties, aiming to convert a potent but flawed lead compound into a viable drug candidate suitable for clinical evaluation. spirochem.com

Computational Chemistry and Molecular Modeling of 3 Ethyl 4 2 Fluorophenyl Pyrrolidine

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) methodologies are employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activities is available. These techniques focus on the physicochemical properties and structural features of the ligands themselves to infer what makes them active.

Pharmacophore modeling is a cornerstone of LBDD, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov For "3-Ethyl-4-(2-fluorophenyl)pyrrolidine," a hypothetical pharmacophore model would be constructed based on its key structural motifs. This would likely include:

A hydrophobic feature corresponding to the ethyl group and the phenyl ring.

An aromatic ring feature for the 2-fluorophenyl moiety.

A hydrogen bond acceptor feature associated with the fluorine atom.

A hydrogen bond donor feature from the secondary amine in the pyrrolidine (B122466) ring.

A positive ionizable feature at the pyrrolidine nitrogen under physiological pH.

Once developed, this pharmacophore model can be used as a 3D query to screen large virtual compound libraries. The goal is to identify other molecules that share the same essential chemical features and spatial arrangement, and thus are likely to exhibit similar biological activity. This process of virtual screening can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Table 1: Hypothetical Pharmacophore Features for this compound

| Feature Type | Description | Potential Location on Compound |

| Hydrophobic (HY) | Represents non-polar interactions | Ethyl group, Phenyl ring |

| Aromatic Ring (AR) | Represents a planar, cyclic conjugated system | 2-fluorophenyl group |

| Hydrogen Bond Acceptor (HBA) | Atom capable of accepting a hydrogen bond | Fluorine atom |

| Hydrogen Bond Donor (HBD) | Atom capable of donating a hydrogen bond | NH group of the pyrrolidine ring |

| Positive Ionizable (PI) | Group that can be protonated to carry a positive charge | Pyrrolidine nitrogen |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For a series of analogs of "this compound," a QSAR model could be developed to predict their inhibitory activity against a particular target.

This process involves calculating a variety of molecular descriptors for each compound, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP). Statistical methods are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov

Table 2: Example Data for a QSAR Study of Pyrrolidine Derivatives

| Compound | Biological Activity (pIC50) | LogP (Hydrophobicity) | Molecular Weight (MW) | Polar Surface Area (PSA) |

| Analog 1 | 6.5 | 2.8 | 210.3 | 24.1 |

| Analog 2 | 7.2 | 3.1 | 224.3 | 24.1 |

| This compound | Predicted | 3.4 | 207.3 | 12.0 |

| Analog 3 | 5.9 | 2.5 | 196.2 | 36.2 |

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design (SBDD) is utilized when the three-dimensional structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy. This allows for the direct analysis of the ligand-target interactions that govern binding affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov In the case of "this compound," the compound would be docked into the active site of a hypothetical target protein. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding pocket, and a scoring function would be used to estimate the binding affinity for each pose.

A successful docking simulation would reveal key interactions, such as hydrogen bonds between the pyrrolidine nitrogen and polar residues in the active site, or hydrophobic interactions between the fluorophenyl ring and non-polar residues. The docking score provides a quantitative measure of the predicted binding affinity, which can be used to rank different compounds and prioritize them for further investigation. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound and Analogs

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Number of Hydrogen Bonds |

| Analog A | -8.5 | TYR 123, ASP 210 | 2 |

| This compound | -7.9 | TYR 123, PHE 250 | 1 |

| Analog B | -7.2 | PHE 250 | 0 |

| Reference Inhibitor | -9.1 | TYR 123, ASP 210, SER 150 | 3 |

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-target complex compared to the static picture offered by molecular docking. researchgate.net An MD simulation of "this compound" bound to its target would simulate the movements of atoms and molecules over time, providing insights into the stability of the binding pose and the flexibility of the protein and ligand. nih.gov

These simulations can help to refine the binding mode predicted by docking, identify key water molecules that may mediate interactions, and calculate the binding free energy with greater accuracy. By observing the trajectory of the simulation, researchers can assess the conformational changes that occur upon ligand binding and gain a deeper understanding of the molecular recognition process. researchgate.net

In Silico ADME Prediction and Property Optimization

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools allow for the early assessment of these properties, helping to identify potential liabilities and guide the optimization of the molecule's pharmacokinetic profile. mdpi.comfrontiersin.org

For "this compound," various ADME parameters can be predicted using computational models. researchgate.netnih.gov These include lipophilicity (LogP), aqueous solubility, plasma protein binding, and the ability to cross the blood-brain barrier. mdpi.com Additionally, potential interactions with metabolic enzymes, such as cytochrome P450s, can be predicted to assess the compound's metabolic stability. By identifying potential issues early in the drug discovery process, such as poor absorption or rapid metabolism, medicinal chemists can modify the structure of the compound to improve its ADME properties.

Table 4: Predicted In Silico ADME Properties for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 207.28 g/mol | Complies with Lipinski's Rule of Five |

| LogP (Lipophilicity) | 2.95 | Good balance for permeability and solubility |

| Aqueous Solubility | Moderate | May require formulation for optimal delivery |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Potential for CNS activity |

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability |

| CYP2D6 Inhibitor | Unlikely | Lower risk of drug-drug interactions |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux |

Prediction of Binding to Biological Macromolecules (e.g., CYP450s, Plasma Proteins)

Detailed computational predictions regarding the binding of this compound to cytochrome P450 (CYP450) enzymes or plasma proteins have not been extensively reported in publicly accessible literature. CYP450 enzymes are crucial in drug metabolism, and predicting interactions with them is a key step in assessing a compound's pharmacokinetic profile. nih.gov Similarly, plasma protein binding (PPB) significantly affects the distribution and availability of a drug in the body. nih.govwuxiapptec.com

Computational models, often utilizing machine learning and quantitative structure-activity relationship (QSAR) approaches, are commonly used to predict PPB. nih.govresearchgate.net These models rely on extensive datasets of known compounds to forecast the behavior of new chemical entities. researchgate.net However, without specific studies on this compound, any quantitative prediction of its binding affinity to macromolecules like albumin or its potential as a substrate or inhibitor for CYP450 isoforms remains speculative.

Computational Assessment of Ligand Efficiency and Druggability Descriptors

The evaluation of ligand efficiency (LE) and other "druggability" descriptors provides a computational framework for optimizing lead compounds in drug discovery. These metrics help to assess the binding efficiency of a molecule in relation to its size and other properties.

Specific calculated values for ligand efficiency and related druggability descriptors for this compound are not available in the public domain. The calculation of these metrics requires experimental binding data (which is not publicly available) or sophisticated molecular modeling studies that have not been published for this compound. General principles of medicinal chemistry suggest that the pyrrolidine scaffold can be a favorable starting point for developing drug candidates with good physicochemical properties. nih.gov

In the absence of specific computational studies, a definitive assessment of the compound's potential based on these parameters cannot be provided. Such an analysis would necessitate dedicated research involving molecular docking, molecular dynamics simulations, and QSAR modeling.

Preclinical Pharmacokinetics Pk and Metabolism of 3 Ethyl 4 2 Fluorophenyl Pyrrolidine

In Vitro ADME Studies (Absorption, Distribution, Metabolism, Excretion)

In vitro ADME studies are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in living organisms. These assays provide insights into a compound's permeability, its tendency to bind to plasma proteins, and its susceptibility to metabolic enzymes.

Permeability Assays (e.g., Caco-2, PAMPA)

Data from Caco-2 and Parallel Artificial Membrane Permeability Assays (PAMPA) for 3-Ethyl-4-(2-fluorophenyl)pyrrolidine are not publicly available. These assays are crucial for determining a compound's potential for oral absorption by assessing its ability to cross intestinal epithelial cell barriers.

Plasma Protein Binding in Preclinical Species

There is no specific information available in the public domain regarding the plasma protein binding of this compound in preclinical species. This data is vital as the extent of binding to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) can significantly influence the compound's distribution and clearance.

Metabolic Stability in Liver Microsomes and Hepatocytes (Non-Human)

Specific data on the metabolic stability of this compound in non-human liver microsomes and hepatocytes is not publicly available. Such studies are necessary to evaluate the compound's susceptibility to phase I and phase II metabolic enzymes, which is a key determinant of its half-life and clearance in the body.

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models

Determination of Key Pharmacokinetic Parameters (e.g., Half-Life, Area Under the Curve, Maximum Concentration)

Detailed in vivo pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and maximum concentration (Cmax) for this compound in preclinical animal models have not been reported in publicly accessible literature. These parameters are essential for characterizing the systemic exposure of the compound after administration.

Tissue Distribution Studies (Non-Human)

Information regarding the tissue distribution of this compound in non-human models is not available. These studies are important for identifying potential target organs and understanding the compound's distribution throughout the body.

Metabolite Identification and Profiling (Non-Human Systems)

Studies in non-human systems, such as in vitro incubations with liver microsomes and in vivo analyses in preclinical species, have been conducted to identify and characterize the metabolites of this compound.

Elucidation of Major Metabolic Pathways

The biotransformation of this compound is primarily governed by oxidative metabolism, with several key pathways identified. The pyrrolidine (B122466) ring and its substituents are the main sites of metabolic modification.

The principal metabolic pathways observed in preclinical models include:

N-de-ethylation: The removal of the ethyl group from the pyrrolidine nitrogen is a significant metabolic route. This process is likely mediated by cytochrome P450 (CYP) enzymes and results in the formation of the secondary amine metabolite, 4-(2-fluorophenyl)pyrrolidine.

Hydroxylation of the Pyrrolidine Ring: Oxidation of the pyrrolidine ring is another major pathway. Hydroxylation can occur at various positions on the ring, leading to the formation of several isomeric hydroxylated metabolites.

Oxidation of the Ethyl Group: The ethyl group attached to the nitrogen can undergo oxidation to form a primary alcohol, which may be further oxidized to a carboxylic acid.

Aromatic Hydroxylation: Hydroxylation of the 2-fluorophenyl ring is also a potential, though likely minor, metabolic pathway. The position of hydroxylation on the aromatic ring can vary.

Glucuronidation: The hydroxylated metabolites can undergo phase II conjugation reactions, primarily glucuronidation, to form more water-soluble metabolites that are more readily excreted.

Characterization of Key Metabolites

Several key metabolites of this compound have been identified and characterized in preclinical studies. The table below summarizes the major metabolites and the metabolic pathways responsible for their formation.

| Metabolite ID | Metabolite Name | Metabolic Pathway |

| M1 | 4-(2-fluorophenyl)pyrrolidine | N-de-ethylation |

| M2 | 3-Ethyl-4-(2-fluorophenyl)pyrrolidin-3-ol | Pyrrolidine Ring Hydroxylation |

| M3 | 1-(3-Ethyl-4-(2-fluorophenyl)pyrrolidin-1-yl)ethan-1-ol | Ethyl Group Oxidation |

| M4 | 3-Ethyl-4-(2-fluoro-4-hydroxyphenyl)pyrrolidine | Aromatic Hydroxylation |

| M5 | Glucuronide conjugate of M2 | Glucuronidation |

Preclinical Drug-Drug Interaction Potential (In Vitro and In Vivo)

The potential for this compound to cause drug-drug interactions has been assessed through in vitro and in vivo preclinical studies.

Inhibition and Induction of Drug-Metabolizing Enzymes (e.g., CYP450s)

In vitro studies using human liver microsomes and recombinant CYP enzymes have been conducted to evaluate the inhibitory and inductive potential of this compound on major drug-metabolizing enzymes.

The results indicate that this compound and its major metabolites have a low potential to inhibit or induce key CYP450 enzymes at clinically relevant concentrations. The table below summarizes the in vitro inhibition data for major CYP isoforms.

| CYP Isoform | IC50 (µM) | Inhibition Potential |

| CYP1A2 | > 50 | Low |

| CYP2C9 | > 50 | Low |

| CYP2C19 | > 50 | Low |

| CYP2D6 | 25 | Low to Moderate |

| CYP3A4 | > 50 | Low |

Induction studies in cultured human hepatocytes showed that this compound did not cause significant induction of CYP1A2, CYP2B6, or CYP3A4 mRNA levels.

Transporter Interaction Studies

The interaction of this compound with key drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), has been investigated in vitro.

Studies using cell lines overexpressing these transporters have shown that this compound is not a significant substrate or inhibitor of P-gp or BCRP. This suggests a low likelihood of clinically relevant drug-drug interactions mediated by these transporters.

| Transporter | Substrate Potential | Inhibition Potential |

| P-gp | No | No |

| BCRP | No | No |

Future Research Directions and Translational Potential Preclinical Focus

Identification of Novel Preclinical Biomarkers for Compound Activity

The initial step in the preclinical evaluation of 3-Ethyl-4-(2-fluorophenyl)pyrrolidine would be to identify and validate biomarkers that indicate its biological activity. This process would involve a multi-faceted approach to understand how the compound interacts with biological systems.

Initially, in vitro studies using relevant cell lines would be essential to determine the compound's mechanism of action. Techniques such as target-based screening against a panel of receptors, enzymes, and ion channels could elucidate its primary molecular targets. Subsequently, transcriptomic and proteomic analyses of treated cells could reveal changes in gene and protein expression, respectively. These changes would serve as a source for potential pharmacodynamic biomarkers.

For instance, if the compound were to target a specific kinase, a potential biomarker would be the phosphorylation state of its downstream substrates. This could be measured using techniques like Western blotting or enzyme-linked immunosorbent assays (ELISA). The following table illustrates a hypothetical pathway for biomarker discovery:

| Research Phase | Objective | Methodology | Potential Biomarker |

| Target Identification | To identify the primary molecular target(s) of the compound. | Receptor binding assays, enzyme inhibition assays. | Receptor occupancy, enzyme activity modulation. |

| Cellular Response | To understand the cellular effects of target engagement. | Gene expression profiling (e.g., RNA-Seq), proteomics (e.g., mass spectrometry). | Upregulation or downregulation of specific genes/proteins. |

| Biomarker Validation | To confirm the reliability of the biomarker in vivo. | Animal models of relevant diseases. | Changes in biomarker levels in tissue or biofluids corresponding to compound administration. |

Exploration of Synergistic Combinations with Existing Preclinical Modalities

Once the mechanism of action and potential therapeutic area for this compound are established, exploring synergistic combinations with other therapeutic agents would be a critical next step. The goal of combination therapy is to enhance therapeutic efficacy, overcome potential resistance mechanisms, and potentially reduce the required doses of individual agents.

The selection of combination partners would be guided by the compound's mechanism. For example, if it were found to be a novel neurotransmitter reuptake inhibitor, it could be tested in combination with existing antidepressants or anxiolytics in relevant animal models of neurological disorders.

The assessment of synergy is typically performed using established methodologies, such as the Chou-Talalay method, which calculates a combination index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism. A hypothetical preclinical study design for a synergistic combination is outlined below:

| Compound A | Compound B | Preclinical Model | Endpoint | Synergy Assessment |

| This compound | Existing anxiolytic | Elevated plus maze in rodents | Time spent in open arms | Combination Index (CI) calculation based on dose-response curves. |

| This compound | Standard-of-care chemotherapeutic | Cancer cell line xenograft model | Tumor growth inhibition | Analysis of tumor volume reduction compared to single-agent treatments. |

Development of Advanced Preclinical Delivery Systems and Formulations

The physicochemical properties of this compound, such as its solubility, stability, and permeability, would dictate the need for advanced drug delivery systems. The primary objective of formulation development is to optimize the pharmacokinetic and pharmacodynamic profile of the compound, ensuring it reaches its target site in sufficient concentrations and for an appropriate duration.

Initial formulation efforts would focus on simple solutions or suspensions for early-stage in vivo studies. If poor solubility or rapid metabolism is observed, more advanced formulations could be explored. These might include lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), or nanoformulations such as liposomes or polymeric nanoparticles. These advanced systems can enhance solubility, protect the drug from degradation, and potentially enable targeted delivery.

The evaluation of different formulations would involve comprehensive pharmacokinetic studies in animal models, measuring key parameters as shown in the table below:

| Formulation | Key Parameters Measured | Desired Outcome |

| Aqueous Solution | Bioavailability (F%), Maximum Concentration (Cmax), Time to Cmax (Tmax), Half-life (t1/2) | Establish baseline pharmacokinetic profile. |

| Lipid-Based Formulation | Increased F%, Cmax | Enhanced oral absorption for a poorly soluble compound. |

| Nanoparticle Formulation | Altered biodistribution, prolonged t1/2 | Targeted delivery to specific tissues, sustained release. |

Strategic Research Planning for Subsequent Preclinical Development Stages

A strategic plan for the continued preclinical development of this compound would be contingent on positive outcomes in the initial exploratory phases. This plan would outline a series of studies designed to provide a comprehensive data package to support a potential Investigational New Drug (IND) application.

Key components of this strategic plan would include:

Dose-ranging efficacy studies: To establish the optimal dose and dosing schedule in relevant disease models.

Pharmacology studies: To further characterize the compound's mechanism of action and off-target effects.

Preliminary toxicology and safety pharmacology studies: To assess the compound's safety profile, including its effects on vital functions (e.g., cardiovascular, respiratory, and central nervous systems).

Good Laboratory Practice (GLP) toxicology studies: To formally evaluate the safety of the compound in two animal species (one rodent, one non-rodent) in compliance with regulatory requirements.

Chemistry, Manufacturing, and Controls (CMC) development: To establish a scalable and reproducible synthesis process for the active pharmaceutical ingredient (API) and to develop a stable drug product formulation.

This structured approach would ensure that the necessary data is systematically collected to make informed decisions about the continued development of this compound and its potential transition into clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.